4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide
Overview
Description
4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a fluorine atom attached to the benzene ring and a pyrrolidine ring attached to the phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of 4-(pyrrolidin-1-yl)aniline: This can be achieved by reacting 4-fluoroaniline with pyrrolidine under suitable conditions.
Acylation: The resulting 4-(pyrrolidin-1-yl)aniline is then acylated with benzoyl chloride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the molecule.
Scientific Research Applications
4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound can be used to study the interaction of benzamide derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets in the body. The pyrrolidine ring and the fluorine atom play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-fluoro-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]benzamide
- 4-(pyrrolidin-1-yl)benzonitrile
Uniqueness
4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the fluorine atom and the pyrrolidine ring, which can significantly influence its chemical and biological properties. These features can enhance its binding affinity and specificity for certain biological targets compared to similar compounds.
Properties
IUPAC Name |
4-fluoro-N-(4-pyrrolidin-1-ylphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O/c18-14-5-3-13(4-6-14)17(21)19-15-7-9-16(10-8-15)20-11-1-2-12-20/h3-10H,1-2,11-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQUTLUPBVMPSD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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